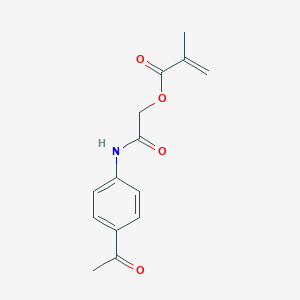

2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate

Description

2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an acetylanilino group and a methylprop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

CAS No. |

743354-46-3 |

|---|---|

Molecular Formula |

C14H15NO4 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

[2-(4-acetylanilino)-2-oxoethyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H15NO4/c1-9(2)14(18)19-8-13(17)15-12-6-4-11(5-7-12)10(3)16/h4-7H,1,8H2,2-3H3,(H,15,17) |

InChI Key |

YGVJQGLVPIISOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC(=O)NC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of 2-(4-acetylanilino)-2-oxoethanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetylanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylanilino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

2-(4-Aminoanilino)-2-oxoethyl 2-methylprop-2-enoate: Similar structure but with an amino group instead of an acetyl group.

2-(4-Methoxyanilino)-2-oxoethyl 2-methylprop-2-enoate: Contains a methoxy group instead of an acetyl group.

2-(4-Chloroanilino)-2-oxoethyl 2-methylprop-2-enoate: Contains a chloro group instead of an acetyl group.

Uniqueness

2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate is unique due to the presence of the acetylanilino group, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate is a member of the class of organic compounds known for their diverse biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features an acetamide group and an ester functional group, which contribute to its reactivity and biological properties.

Structural Characteristics

- Amide Carbonyl Orientation : The amide carbonyl oxygen atom is positioned anti to other carbonyl oxygen atoms within the structure, influencing its interaction with biological targets .

- Hydrogen Bonding : The compound exhibits significant hydrogen bonding interactions, forming a supramolecular sheet structure that may play a role in its biological activity .

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This property has implications in cosmetic applications for skin lightening and in treating hyperpigmentation disorders.

The inhibition of tyrosinase by this compound occurs through competitive binding at the enzyme's active site, preventing the conversion of tyrosine to dopaquinone, a precursor in melanin production. The effectiveness of this compound as a tyrosinase inhibitor has been confirmed through various assays .

Anticancer Potential

Emerging research suggests that compounds with structural similarities to this compound exhibit anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent.

Case Studies

- Study on Cell Lines : A study utilizing MCF-7 breast cancer cells showed that treatment with the compound led to significant reductions in cell viability, suggesting its potential as an adjunct therapy in cancer treatment.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its dual role as both a tyrosinase inhibitor and an anticancer agent.

Summary of Studies

| Study | Focus | Findings |

|---|---|---|

| Ashraf et al. (2015) | Tyrosinase Inhibition | Confirmed inhibitory activity with IC50 values indicating strong efficacy. |

| Crystal Structure Analysis (2016) | Structural Insights | Detailed hydrogen bonding patterns contributing to biological activity were elucidated. |

| Anticancer Activity Study | MCF-7 Cells | Demonstrated significant cytotoxicity and apoptosis induction. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.